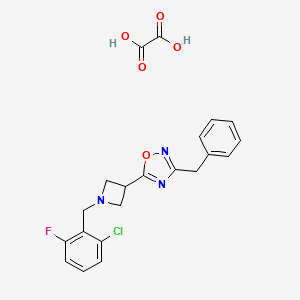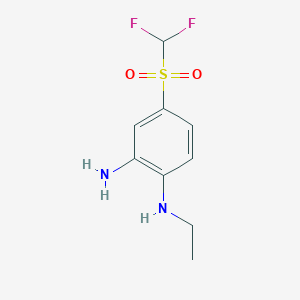
3-Benzyl-5-(1-(2-chloro-6-fluorobenzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-Benzyl-5-(1-(2-chloro-6-fluorobenzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate” is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “3-Benzyl-5-(1-(2-chloro-6-fluorobenzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate” typically involves multiple steps, including the formation of the oxadiazole ring and the introduction of the azetidine and benzyl groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the oxadiazole ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the benzyl and azetidine groups via nucleophilic substitution reactions.
Oxalate Formation: Conversion of the final product to its oxalate salt form.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography to purify the final product.
化学反応の分析
Types of Reactions
“3-Benzyl-5-(1-(2-chloro-6-fluorobenzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate” can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents such as dichloromethane, ethanol, and water.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may yield alcohols or amines.
科学的研究の応用
Medicinal Chemistry: Potential use as a pharmaceutical intermediate or active ingredient due to its unique structural features.
Materials Science: Use in the development of advanced materials with specific properties such as conductivity or fluorescence.
Industrial Chemistry: Application in the synthesis of specialty chemicals and polymers.
作用機序
The mechanism of action of “3-Benzyl-5-(1-(2-chloro-6-fluorobenzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate” would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
類似化合物との比較
Similar Compounds
- 3-Benzyl-5-(1-benzylazetidin-3-yl)-1,2,4-oxadiazole
- 3-Benzyl-5-(1-(2-chlorobenzyl)azetidin-3-yl)-1,2,4-oxadiazole
- 3-Benzyl-5-(1-(2-fluorobenzyl)azetidin-3-yl)-1,2,4-oxadiazole
Uniqueness
“3-Benzyl-5-(1-(2-chloro-6-fluorobenzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate” is unique due to the presence of both chloro and fluoro substituents on the benzyl group, which may impart distinct chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interaction with biological targets.
特性
IUPAC Name |
3-benzyl-5-[1-[(2-chloro-6-fluorophenyl)methyl]azetidin-3-yl]-1,2,4-oxadiazole;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClFN3O.C2H2O4/c20-16-7-4-8-17(21)15(16)12-24-10-14(11-24)19-22-18(23-25-19)9-13-5-2-1-3-6-13;3-1(4)2(5)6/h1-8,14H,9-12H2;(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXBWVTFMFFIUDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=C(C=CC=C2Cl)F)C3=NC(=NO3)CC4=CC=CC=C4.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClFN3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Tert-butyl 4-[(3-bromophenyl)-hydroxymethyl]piperidine-1-carboxylate](/img/structure/B2370356.png)

![N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide](/img/structure/B2370358.png)

![N-(3-(2,2-dimethylhydrazinecarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2370360.png)

![[6-(Iodomethyl)oxan-3-yl]methanol](/img/structure/B2370364.png)
![N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]cyclohexanecarboxamide](/img/structure/B2370365.png)




![9-Benzyl-6-oxa-2,9-diazaspiro[4.5]decane](/img/structure/B2370374.png)

